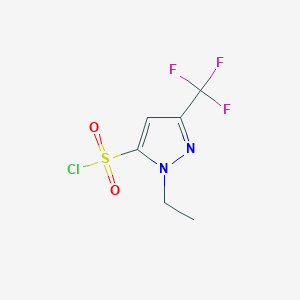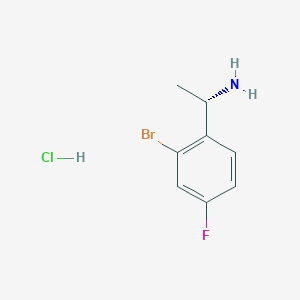
1-(3-Hydroxypropyl)-3-phenylthiourea
概要
説明
The compound “1-(3-Hydroxypropyl)-3-phenylthiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions and are commonly used in medicinal chemistry and as reagents in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “1-(3-Hydroxypropyl)-3-phenylthiourea” were not found, thioureas are typically synthesized by the reaction of amines with an isothiocyanate . Related compounds, such as 1,3-propanediol, can be produced from the selective hydrogenolysis of glycerol .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry. Unfortunately, specific structural data for “1-(3-Hydroxypropyl)-3-phenylthiourea” was not available .Chemical Reactions Analysis
Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, and the sulfur atom can form bonds with electrophiles. They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, melting point, solubility, and reactivity are determined by the molecular structure of the compound. For “1-(3-Hydroxypropyl)-3-phenylthiourea”, specific physical and chemical properties were not found .科学的研究の応用
Enzyme Inhibition and Antioxidant Activity
Phenylthiourea derivatives, including compounds similar to 1-(3-Hydroxypropyl)-3-phenylthiourea, have shown significant inhibitory action against various enzymes such as acetylcholinesterase, α-glycosidase, and human carbonic anhydrase isoforms. These compounds have Ki values in the nanomolar range, indicating strong inhibition potential. Additionally, they demonstrate notable antioxidant activities through various in vitro assays (Maharramova et al., 2018).
Inhibitor of Enzymatic Oxidation
Phenylthiourea, a related compound, is a known inhibitor of phenoloxidase, an enzyme catalyzing the oxidation of phenols. It acts as a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase, with an inhibition constant estimated at around 0.21 µM (Ryazanova et al., 2012).
Inhibitors of Tyrosinase and Melanin Formation
N-hydroxy-N'-phenylthiourea analogues, closely related to 1-(3-Hydroxypropyl)-3-phenylthiourea, have been evaluated as inhibitors of tyrosinase and melanin formation. One such compound showed substantial potency in reducing pigment synthesis by 78% in cell culture, suggesting its potential application in treating skin hyperpigmentation (Criton & Le Mellay-Hamon, 2008).
Structural and Electronic Characterization
1-Benzyl-3-furoyl-1-phenylthiourea, another derivative, has been structurally characterized using various spectroscopic methods. This research provides insights into the molecular stability, intermolecular interactions, and potential for non-linear optical behavior of such compounds (Lestard et al., 2015).
Enzyme Inhibition and Mercury Sensing
Unsymmetrical thiourea derivatives have shown anti-cholinesterase activity and potential as sensing probes for mercury detection. They exhibit moderate sensitivity and enzyme inhibition, indicating their versatility in both biological and environmental applications (Rahman et al., 2021).
Corrosion Inhibition for Carbon Steel
Phenylthiourea derivatives act as mixed-type inhibitors for the corrosion of carbon steel in acidic solutions. Their efficiency increases with concentration and is corroborated by electrochemical and quantum chemical methods (Fouda & Hussein, 2012).
Chemodosimeter for MeHg+ and Hg2+ Ions
1-(2-Aminoethyl)-3-phenylthiourea based chemodosimeters have been synthesized for the selective and sensitive detection of methylmercury and mercury ions. These compounds exhibit low cytotoxicity and high membrane permeability, making them suitable for intracellular detection and imaging of these ions (Deng et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-hydroxypropyl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c13-8-4-7-11-10(14)12-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFQXYNRNGJOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypropyl)-3-phenylthiourea | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


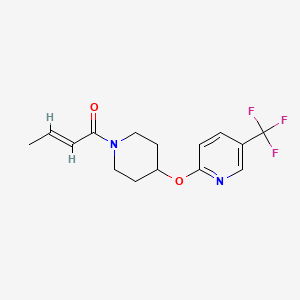
![N-[4-(3,6-dichloropyridine-2-amido)phenyl]azepane-1-carboxamide](/img/structure/B2843427.png)
![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2843428.png)
![3-Methyl-6-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2843429.png)
![methyl 6-[[(E)-2-phenylethenyl]sulfonylcarbamoyl]pyridine-2-carboxylate](/img/structure/B2843431.png)
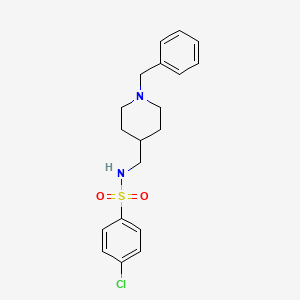
![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-3-carboxylic acid](/img/structure/B2843438.png)
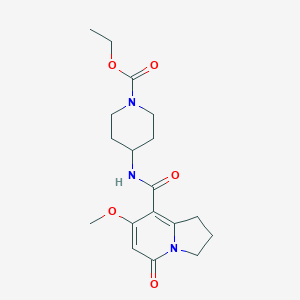
![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2843441.png)
![Methyl 4-[[2-(3-imidazol-1-ylpropylamino)-2-oxoacetyl]amino]benzoate](/img/structure/B2843443.png)

